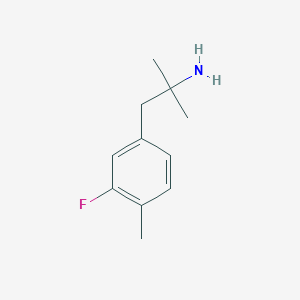

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

CAS No.: 787585-32-4

Cat. No.: VC8295154

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 787585-32-4 |

|---|---|

| Molecular Formula | C11H16FN |

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine |

| Standard InChI | InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3 |

| Standard InChI Key | KEPZZWXEENDALY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CC(C)(C)N)F |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(C)(C)N)F |

Introduction

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine typically involves reductive amination or nucleophilic substitution reactions. A plausible route includes:

-

Friedel-Crafts Acylation: Introducing an acetyl group to 3-fluoro-4-methyltoluene, followed by reduction to form the corresponding alcohol.

-

Nucleophilic Substitution: Reacting the alcohol with a methylamine derivative under acidic conditions to form the tertiary amine.

Industrial-scale production may employ continuous flow reactors to optimize parameters such as temperature () and pressure (), ensuring high yield () and purity.

Key Reaction Conditions

-

Catalysts: Palladium on carbon () for hydrogenation steps.

-

Solvents: Tetrahydrofuran () or ethanol for solubility.

-

Purification: Column chromatography or recrystallization to isolate the final product.

Chemical and Physical Properties

Structural Features

The compound’s structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, creating a balance of electronic effects. The branched 2-methylpropan-2-amine group introduces steric hindrance, reducing susceptibility to enzymatic degradation.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine |

| SMILES | |

| InChI Key | KEPZZWXEENDALY-UHFFFAOYSA-N |

The compound’s logP (estimated at 2.8) suggests moderate lipophilicity, favoring membrane permeability.

Applications in Scientific Research

Pharmaceutical Intermediate

The fluorine atom enhances bioavailability, making this compound a valuable intermediate in synthesizing neuroactive agents. For example, it may serve as a precursor for dopamine receptor modulators, leveraging its ability to cross the blood-brain barrier.

Material Science

In polymer chemistry, the tertiary amine group can act as a catalyst in epoxy resin curing, while the fluorine moiety improves thermal stability in fluorinated polymers.

Comparative Analysis with Structural Analogs

Comparison with 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

| Feature | 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine | 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |

|---|---|---|

| Amine Type | Tertiary | Primary |

| Molecular Weight | 181.25 g/mol | 171.19 g/mol |

| Lipophilicity (logP) | 2.8 | 1.9 |

| Bioavailability | High | Moderate |

The tertiary amine’s reduced basicity () compared to the primary analog () impacts its pharmacokinetics.

Recent Research and Future Directions

While specific studies on this compound are sparse, recent trends in fluorinated amine research highlight its potential in:

-

Anticancer Agents: Fluorine’s role in enhancing binding affinity to kinase enzymes.

-

Agrochemicals: Improving pesticide durability through hydrophobic interactions.

Future studies should focus on in vitro toxicity profiling and catalytic applications in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume